- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,
Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)
(R)-4-Phenyl-2-butanamine structure
Product Name:(R)-4-Phenyl-2-butanamine
كاس عدد:937-52-0
وسط:C10H15N
ميغاواط:149.232802629471
MDL:MFCD00145208
CID:40345
PubChem ID:2734033
Update Time:2025-10-31
(R)-4-Phenyl-2-butanamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-4-Phenylbutan-2-amine
- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE
- (R)-1-methyl-3-phenylpropylamine
- 1-methyl-3-phenylpropionamine
- Benzenepropanamine,a-methyl-, (R)-
- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-1-Methyl-3-phenylpropylamine
- (-)-a-Methylbenzenepropanamine
- (2R)-2-Amino-4-phenylbutane
- (2R)-4-Phenylbutan-2-amine
- (R)-4-Phenyl-2-butanamine
- (R)-a-Methylbenzenepropanamine
- BP-20349
- O4F6H42UWQ
- 937-52-0
- Benzenepropanamine, alpha-methyl-, (R)-
- Q27285319
- 4DD
- (R)-4-Phenylbutane-2-amine
- (R)--Methylbenzenepropanamine
- Benzenepropanamine, -methyl-, (R)-
- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-
- EN300-1865402
- 4-Phenylbutan-2-amine, (R)-
- WECUIGDEWBNQJJ-SECBINFHSA-N
- AKOS015840002
- F20201
- (r)-1-methyl-3-phenyl-propylamine
- r-4-phenylbutan-2-amine
- UNII-O4F6H42UWQ
- SCHEMBL605244
- MFCD00145208
- (αR)-α-Methylbenzenepropanamine (ACI)
- Benzenepropanamine, α-methyl-, (R)- (ZCI)
- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-α-Methylbenzenepropanamine
- (R)-α-Methylbenzenepropanamine
- A-Methylbenzenepropanamine
- DB-005014
- (R)-
-
- MDL: MFCD00145208
- نواة داخلي: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
- مفتاح Inchi: WECUIGDEWBNQJJ-SECBINFHSA-N
- ابتسامات: N[C@H](C)CCC1C=CC=CC=1
حساب السمة
- نوعية دقيقة: 149.12000
- النظائر كتلة واحدة: 149.12
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 3
- تعقيدات: 95
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 2
- طوبولوجي سطح القطب: 26A^2
الخصائص التجريبية
- اللون / الشكل: 无色透明液体
- كثيف: 0.936
- نقطة انصهار: 143°C (estimate)
- نقطة الغليان: 230.33°C (estimate)
- نقطة الوميض: 97.8°C
- انكسار: 1.513-1.515
- بسا: 26.02000
- لوغب: 2.66670
- دوران محددة: -11 º (neat)
- الذوبان: 未确定
(R)-4-Phenyl-2-butanamine أمن المعلومات
- رقم نقل البضائع الخطرة:2922
- رمز الفئة الخطرة: R36/37/38
- تعليمات السلامة: S26-S37/39
-
تحديد البضائع الخطرة:
- مصطلح خطر:R36/37/38
- ظروف التخزين:0-6°C
(R)-4-Phenyl-2-butanamine بيانات الجمارك
- رمز النظام المنسق:2921499090
- بيانات الجمارك:
中国海关编码:
2921499090概述:
2921499090 其他芳香单胺及衍生物及它们的盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(R)-4-Phenyl-2-butanamine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | P320040-250mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 250mg |
$110.00 | 2023-05-17 | ||
| TRC | P320040-1g |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 1g |
$ 225.00 | 2022-06-03 | ||
| TRC | P320040-5g |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 5g |
$ 675.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D505438-1g |
(R)-4-Phenylbutan-2-aMine |
937-52-0 | 97% | 1g |
$567 | 2024-05-24 | |
| Chemenu | CM372860-1g |
(R)-4-Phenylbutan-2-amine |
937-52-0 | 95%+ | 1g |
$464 | 2022-05-27 | |
| Enamine | EN300-1865402-1g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 1g |
$1006.0 | 2023-09-18 | ||
| Enamine | EN300-1865402-5g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 5g |
$2917.0 | 2023-09-18 | ||
| Enamine | EN300-1865402-10g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 10g |
$4326.0 | 2023-09-18 | ||
| TRC | P320040-1000mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 1g |
$276.00 | 2023-05-17 | ||
| TRC | P320040-5000mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 5g |
$816.00 | 2023-05-17 |
(R)-4-Phenyl-2-butanamine طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
المراجع
- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines, Chemistry - A European Journal, 2012, 18(7), 1969-1983
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Enzymatic biosynthesis of amines, Austria, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases, Chemical Communications (Cambridge, 2009, (24), 3585-3587
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran
المراجع
- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines, Tetrahedron Letters, 1988, 29(2), 223-4
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C
المراجع
- Cerium(III) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
المراجع
- Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines, Journal of the American Chemical Society, 1987, 109(7), 2224-5
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C
المراجع
- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine, ChemBioChem, 2022, 23(8),
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C
المراجع
- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase, ChemCatChem, 2019, 11(7), 1898-1902
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines, Acta Chemica Scandinavica, 1993, 47(10), 1050-2
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
المراجع
- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases, ChemCatChem, 2021, 13(24), 5243-5253
طريقة الإنتاج 12
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
المراجع
- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades, Science (Washington, 2015, 349(6255), 1525-1529
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt
المراجع
- Norephedrine-borane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
المراجع
- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines, Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302
طريقة الإنتاج 17
رد فعل الشرط
1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C
المراجع
- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C
المراجع
- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation, Angewandte Chemie, 2020, 59(41), 18156-18160
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases, Chemical Science, 2020, 11(19), 5052-5057
(R)-4-Phenyl-2-butanamine Raw materials
- 4-phenylbutan-2-one
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-
- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine
- Methyllithium (1.6M in Diethyl Ether)
- 1-Methyl-3-phenylpropylamine
- 4-Phenyl-2-butanol
- (2S)-4-phenylbutan-2-amine
- (S)-(+)-4-Phenyl-2-butanol
- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-
- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide
- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-
(R)-4-Phenyl-2-butanamine Preparation Products
(R)-4-Phenyl-2-butanamine الوثائق ذات الصلة
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
937-52-0 ((R)-4-Phenyl-2-butanamine) منتجات ذات صلة
- 87982-79-4((2R)-1-phenylpentan-2-amine)
- 89538-71-6(4-(4-methylphenyl)butan-2-amine)
- 22148-82-9(5-phenylpentan-2-amine)
- 29766-50-5(1,5-diphenylpentan-3-amine)
- 1004316-77-1((2S,5S)-1,6-Diphenyl-2,5-hexanediamine)
- 22374-89-6(1-Methyl-3-phenylpropylamine)
- 4187-57-9((2S)-4-phenylbutan-2-amine)
- 57707-67-2(1-Phenylpentan-3-amine)
- 22148-77-2(1-methyl-3-phenylpropylamine)
- 5391-65-1(1-Phenylhexan-3-amine)
الموردين الموصى بهم
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Pearlk Chemicals Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر